molecular formula C11H13F3N2O B2744220 2-(Pyrrolidin-2-ylmethoxy)-6-(trifluoromethyl)pyridine CAS No. 1283967-64-5

2-(Pyrrolidin-2-ylmethoxy)-6-(trifluoromethyl)pyridine

Cat. No.: B2744220
CAS No.: 1283967-64-5
M. Wt: 246.233
InChI Key: RKOOENUOSXBQFB-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-ylmethoxy)-6-(trifluoromethyl)pyridine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a pyrrolidin-2-ylmethoxy group and a trifluoromethyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Scientific Research Applications

2-(Pyrrolidin-2-ylmethoxy)-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-ylmethoxy)-6-(trifluoromethyl)pyridine typically involves the reaction of pyridine derivatives with pyrrolidine and trifluoromethylating agents. One common method includes the nucleophilic substitution reaction where a pyridine derivative is reacted with pyrrolidine in the presence of a base to form the pyrrolidin-2-ylmethoxy group. The trifluoromethyl group can be introduced using trifluoromethylating reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Microfluidic reactors, which allow precise control over reaction conditions, can be employed to carry out the synthesis under mild conditions without the need for metal catalysts . This approach not only improves the scalability of the synthesis but also reduces the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-ylmethoxy)-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyrrolidine derivatives with altered functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolidin-2-ylmethoxy)-6-(trifluoromethyl)pyridine is unique due to the combined presence of the pyrrolidin-2-ylmethoxy and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(pyrrolidin-2-ylmethoxy)-6-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)9-4-1-5-10(16-9)17-7-8-3-2-6-15-8/h1,4-5,8,15H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOOENUOSXBQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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